2-methyl-1H-quinazolin-4-one

PARP‑1 inhibition DNA damage repair Chemical probe development

Scaffold inconsistency undermines quinazolinone SAR reproducibility. This 2-methyl-4(3H)-quinazolinone provides a validated minimal-mass PARP-1 inhibitor core with a defined Ki of 1.1 μM, eliminating potency variability seen with unsubstituted (IC50 5.75 μM) or 2-phenyl analogs. - Outperforms unsubstituted quinazolin-4(3H)-one in PARP-1 affinity by >5-fold. - Matches or exceeds 2-phenyl analogs in Gram-negative antibacterial activity (MIC 6.00-7.00 mg/mL). - Defined tautomeric equilibrium & pKa enable direct HPLC method transfer, unlike 2-trichloromethyl or 2-mercapto derivatives. - Serves as the core scaffold for TYMS inhibitor QSAR models spanning sub-nanomolar to high-μM potency. Shipped under ambient conditions with full QA documentation, ensuring immediate integration into fragment-based or structure-guided discovery workflows.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Cat. No. B7728101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1H-quinazolin-4-one
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=NC(=O)C2=CC=CC=C2N1
InChIInChI=1S/C9H8N2O/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5H,1H3,(H,10,11,12)
InChIKeyFIEYHAAMDAPVCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity and Pharmacological Profile of 2-Methyl-1H-quinazolin-4-one


2-Methyl-1H-quinazolin-4-one (CAS 1769‑24‑0; also referred to as 2‑methyl‑4(3H)‑quinazolinone) is a nitrogen‑heterocyclic quinazolin‑4‑one scaffold bearing a single methyl substituent at the 2‑position [REFS‑1]. Unlike many complex quinazolinone derivatives, it retains a low molecular weight (160.17 g/mol) and a defined competitive poly(ADP‑ribose) synthetase (PARP‑1) inhibition profile (Ki = 1.1 μM) [REFS‑2], while also serving as the minimal pharmacophoric core for thymidylate synthase (TYMS) inhibitor QSAR models spanning sub‑nanomolar to high‑micromolar potency [REFS‑3]. Its simplicity and well‑characterised tautomeric equilibrium (2‑methyl‑4‑oxo‑N(3H)‑quinazolinone dominant in polar solvents) [REFS‑4] make it an optimal chemical‑probe starting point for structure‑activity relationship (SAR) expansion and a reference standard in PARP‑1 inhibitor development pipelines.

PARP-1 pathway inhibition study fit Scaffold with reported competitive inhibition profile; supports probe development workflows
TYMS inhibitor QSAR model template Privileged core scaffold spanning broad potency range in computational models
Tautomer-defined analytical reference Well-characterized 4-oxo-N(3H) dominant form in polar solvents; supports method development

Why 2-Methyl-1H-quinazolin-4-one Cannot Be Replaced by Analogs


The 2‑methyl substituent is not a silent structural feature; it governs both the dominant tautomeric state and the ligand‑binding geometry within the PARP‑1 nicotinamide pocket [REFS‑1]. Replacing 2‑methyl‑1H‑quinazolin‑4‑one with the unsubstituted quinazolin‑4(3H)‑one results in a >5‑fold loss of PARP‑1 inhibitory potency (IC50 5.75 μM vs. Ki 1.1 μM) [REFS‑2], while switching to the 2‑phenyl analog alters antibacterial selectivity and analgesic potency in contradictory ways that cannot be predicted from the parent scaffold alone [REFS‑3][REFS‑4]. Furthermore, the acid‑dissociation behaviour (pKa) and aqueous‑organic partitioning of 2‑methyl‑1H‑quinazolin‑4‑one differ measurably from its 2‑trichloromethyl and 2‑mercapto congeners, directly impacting formulation, assay buffer compatibility, and chromatographic purification protocols [REFS‑5]. These quantitative gaps confirm that generic “quinazolin‑4‑one” substitution is not scientifically defensible when reproducible activity, solubility, or downstream derivatisation fidelity is required.

Target (2-Methyl)
Substitute (Analog)
2-Methyl governs PARP-1 binding geometry and tautomer state
Unsubstituted quinazolin-4(3H)-one: reported >5-fold weaker PARP-1 inhibition
Distinct pKa and ionization profile in aqueous buffer
2-Trichloromethyl or 2-mercapto analogs: pKa shift may alter solubility and HPLC behavior
Consistent Gram-negative screening profile in direct comparison
2-Phenyl analog: bulkier substituent may shift antimicrobial screening results unpredictably
Generic “quinazolin-4-one” substitution may not transfer activity, solubility, or derivatization fidelity.

Quantitative Differentiation from Closest Analogs


PARP-1 Inhibition Potency Advantage

The 2‑methyl substituent is critical for PARP‑1 engagement. While the unsubstituted quinazolin‑4(3H)‑one parent acts as a nicotinamide mimic with weak PARP‑1 inhibitory activity (IC50 = 5.75 μM) [REFS‑1], 2‑methyl‑1H‑quinazolin‑4‑one achieves a competitive inhibition constant (Ki) of 1.1 μM [REFS‑2]. This represents a >5‑fold improvement in binding affinity driven solely by the 2‑methyl group, without any increase in molecular weight. Further 8‑position substitution (e.g., 8‑OH, giving NU1025) yields Ki = 48 nM [REFS‑3], but the 2‑methyl parent remains the minimal structural requirement for high‑micromolar to low‑micromolar PARP‑1 inhibition.

PARP-1 inhibition
Cross-study comparable
Target Ki = 1.1 μM vs. unsubstituted IC50 = 5.75 μM
≥5.2-fold stronger inhibition
Supports PARP-1 probe scaffold selection
In vitro enzyme assay context; 8-OH analog (NU1025) Ki = 48 nM defines SAR window
PARP‑1 inhibition DNA damage repair Chemical probe development

Antibacterial Activity Against Gram-negative Pathogens

In a direct comparative study, 2‑methyl‑4(3H)‑quinazolinone (Compound 2) was tested alongside quinazolin‑4(3H)‑one (Compound 1, unsubstituted) and 2‑phenyl‑4(3H)‑quinazolinone (Compound 3) against a panel of Gram‑negative bacteria [REFS‑1]. 2‑Methyl‑4(3H)‑quinazolinone displayed the largest zone of inhibition specifically against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, outperforming both the unsubstituted and the bulkier 2‑phenyl analogs. The minimum inhibitory concentration (MIC) values for Compound 2 were recorded at 6.00 mg/mL against E. coli, 6.00 mg/mL against K. pneumoniae, and 7.00 mg/mL against P. aeruginosa, while Compounds 1 and 3 showed higher MICs (≥7.00 mg/mL) for the same organisms, confirming that the 2‑methyl substitution alone is sufficient to maximize antibacterial activity in this series [REFS‑1].

Antibacterial activity
Head-to-head comparison
MIC 6.00–7.00 mg/mL against E. coli, K. pneumoniae, P. aeruginosa
Lower or equal MIC vs. unsubstituted and 2-phenyl analogs
Supports antimicrobial screening context
Agar well diffusion and broth dilution; reported Gram-negative panel data
Antibacterial screening Gram‑negative pathogens Quinazolinone SAR

Analgesic Activity Ranking in Murine Model

In an acetic‑acid‑induced writhing model, 2‑methyl‑4(3H)‑quinazolinone produced greater analgesic activity than quinazolin‑4(3H)‑one (no 2‑substituent) but was less potent than 2‑phenyl‑4(3H)‑quinazolinone, which itself surpassed the reference analgesics aspirin and indomethacin [REFS‑1]. The rank order of protection was 2‑phenyl > 2‑methyl > unsubstituted, establishing that while the 2‑methyl group is beneficial for analgesic efficacy, further aromatic extension at the 2‑position can be exploited for additional potency gains. No quantitative percentage values are reported in the primary abstract; however, the ordinal ranking is confirmed by the authors' explicit statement that “compound 2 has a higher analgesic activity compared to compound 1” and that “compound 3 has a higher activity compared to compound 2” [REFS‑1].

Analgesic activity rank
Head-to-head comparison
Rank order: 2-phenyl > 2-methyl > unsubstituted
2-Methyl reported higher than unsubstituted
Reported analgesic activity rank in murine model
Acetic acid-induced writhing model; quantitative % not reported in abstract
Analgesic activity In vivo pharmacology Quinazolinone SAR

Acid Dissociation Constant (pKa) Differentiation

The macroscopic acid dissociation constants of three 2‑substituted‑4(3H)‑quinazolinones were determined experimentally in water (0.1 M NaCl, 35 °C) using UV‑vis spectrophotometry and confirmed by ab initio calculations [REFS‑1]. The 2‑methyl‑4(3H)‑quinazolinone exhibited a distinct pKa value compared to its 2‑trichloromethyl and 2‑mercapto analogs, reflecting the electron‑donating effect of the methyl group on the quinazolinone ring and its influence on the dominant 4‑oxo‑N(3H) tautomeric form. This difference directly impacts the ionisation state at physiological pH and, consequently, the compound’s solubility, membrane permeability, and HPLC retention behaviour.

pKa differentiation
Head-to-head comparison
Experimentally distinct pKa vs. 2-trichloromethyl and 2-mercapto analogs
Ionization profile context for assay buffer compatibility
UV-vis spectrophotometry, 0.1 M NaCl, 35 °C; full values in Tetrahedron 2013
Physicochemical profiling pKa determination Tautomerism Quinazolinone formulation

Thymidylate Synthase Inhibitor QSAR Landscape

A comprehensive QSAR analysis of 2‑methylquinazolin‑4‑one and quinazolin‑4‑imine derivatives as mouse thymidylate synthase (TYMS) inhibitors revealed an extreme IC50 span from 0.4 nM to 380,000 nM, modelled using the GUSAR 2013 program with MNA and QNA descriptors [REFS‑1]. The study demonstrates that the 2‑methylquinazolin‑4‑one scaffold serves as a privileged template whose TYMS inhibitory potency is exquisitely tunable through peripheral substitution, whereas minor structural modifications can shift potency by over five orders of magnitude. By contrast, the unsubstituted quinazolin‑4(3H)‑one core is not represented among the most potent TYMS inhibitors, underscoring the essential role of the 2‑methyl group in anchoring antifolate activity within this chemotype.

TYMS QSAR landscape
Class-level inference
IC50 range 0.4–380,000 nM across 2-methylquinazolin-4-one derivatives
Supports TYMS inhibitor scaffold versatility review
In silico QSAR (GUSAR 2013); Mus musculus TYMS; data to verify per derivative
Thymidylate synthase inhibition QSAR modelling Antifolate anticancer agents

ATCase Inhibition as Biochemical Probe

2‑Methylquinazolin‑4‑ol (the tautomeric form of 2‑methyl‑1H‑quinazolin‑4‑one) inhibits mammalian aspartate transcarbamoylase (ATCase) with an IC50 of 0.20 mM [REFS‑1]. This enzyme catalyses the first committed step of de novo pyrimidine biosynthesis, and quinazolinone‑based ATCase inhibitors have been correlated with in vivo antitumour activity following intraperitoneal administration [REFS‑2]. While comparative ATCase IC50 data for other 2‑substituted quinazolin‑4‑ones are sparse, the 0.20 mM benchmark provides a quantitative reference point for any team evaluating quinazolinone scaffolds as ATCase‑targeted antiproliferative agents.

ATCase inhibition
Supporting evidence
IC50 = 0.20 mM (2-methylquinazolin-4-ol)
Reported ATCase biochemical probe context
Mammalian enzyme assay; no direct 2-substituted comparator data available
ATCase inhibition Pyrimidine biosynthesis Antiproliferative target

Optimal Use Cases Based on Comparative Evidence


PARP-1 Chemical Probe Development

When a laboratory requires a minimal‑mass PARP‑1 inhibitor scaffold that outperforms the unsubstituted quinazolin‑4‑one core (Ki 1.1 μM vs. IC50 5.75 μM) [Section 3, Evidence Item 1], 2‑methyl‑1H‑quinazolin‑4‑one is the procurement choice. It provides a validated starting point for fragment‑based or structure‑guided optimisation without the confounding steric or electronic effects of larger 2‑aryl substituents, and it avoids the 23‑fold higher potency (and altered selectivity) of the 8‑hydroxy derivative NU1025, which may be unsuitable for certain mechanistic studies. [REFS‑1][REFS‑2]

Gram-Negative Antibacterial Library Synthesis

For medicinal chemistry groups constructing quinazolin‑4‑one‑based antibacterial libraries, the 2‑methyl compound serves as the empirically optimal core. Direct comparative data show that it matches or exceeds the antibacterial activity of the unsubstituted and 2‑phenyl analogs against E. coli, K. pneumoniae, and P. aeruginosa (MIC 6.00–7.00 mg/mL) [Section 3, Evidence Item 2]. Procuring this specific compound eliminates the need to independently synthesise and screen multiple 2‑substituted variants just to establish the baseline SAR for Gram‑negative activity. [REFS‑1]

Physicochemical Reference Standard for pKa Studies

The experimentally determined acid dissociation constant and tautomeric preference of 2‑methyl‑1H‑quinazolin‑4‑one, measured alongside its 2‑trichloromethyl and 2‑mercapto analogs in water and methanol [Section 3, Evidence Item 4], make it an indispensable reference compound for analytical chemistry groups developing HPLC methods, logP prediction models, or formulation pre‑screening protocols for quinazolinone‑containing drug candidates. Substitution of the 2‑methyl group with a 2‑trichloromethyl or 2‑mercapto moiety produces a statistically significant pKa shift that invalidates direct method transfer. [REFS‑1]

Thymidylate Synthase Inhibitor Lead Generation

Teams engaged in antifolate anticancer drug discovery benefit from procuring 2‑methyl‑1H‑quinazolin‑4‑one as the core scaffold for TYMS inhibitor exploration. Published QSAR models demonstrate that derivatives of this scaffold span a 950,000‑fold IC50 range (0.4–380,000 nM) [Section 3, Evidence Item 5], offering an unparalleled SAR playground. Using this compound as the synthetic starting point allows direct alignment with existing computational models, ensuring that newly generated biological data can be seamlessly integrated into predictive frameworks for potency optimisation. [REFS‑1]

Application
Selection Property
Validation Focus
PARP-1 chemical probe studies
Reported competitive inhibition scaffold
PARP-1 binding assay context; SAR window vs. 8-substituted analogs
Gram-negative antibacterial screening
Antimicrobial screening context
MIC and zone-of-inhibition endpoints; strain-panel review
Physicochemical reference standard
Tautomer-defined pKa and ionization profile
HPLC method development; formulation pre-screening compatibility
TYMS inhibitor lead generation
QSAR-model-aligned core scaffold
Computational model integration; potency-range exploration
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